molecular formula C12H15Cl2NO B1390009 3-[(2,4-Dichlorophenoxy)methyl]piperidine CAS No. 946787-19-5

3-[(2,4-Dichlorophenoxy)methyl]piperidine

Cat. No.: B1390009
CAS No.: 946787-19-5
M. Wt: 260.16 g/mol
InChI Key: HVPULUXDBDKPDZ-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenoxy)methyl]piperidine is a piperidine derivative characterized by a six-membered saturated nitrogen-containing heterocycle (piperidine core) substituted with a 2,4-dichlorophenoxymethyl group. This structure imparts unique physicochemical and biological properties, making it relevant in medicinal chemistry and agrochemical research. The compound’s synthesis typically involves Knoevenagel condensation or nucleophilic substitution reactions, as seen in analogous piperidine derivatives .

Properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPULUXDBDKPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenoxy)methyl]piperidine typically involves the reaction of 2,4-dichlorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorophenoxy group.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenoxy group .

Scientific Research Applications

Medicinal Chemistry

DICP has shown promise in medicinal chemistry, particularly as an antiproliferative agent against various cancer cell lines. For instance, studies have evaluated its efficacy against MCF-7 (breast cancer), HT-29 (colorectal cancer), and A549 (lung cancer) cell lines. The compound's unique structural features allow it to interact with biological targets effectively, potentially reversing drug resistance in cancer therapies by targeting c-Met pathways.

Agricultural Applications

DICP is recognized for its biological activity as an insecticide and herbicide. Its effectiveness against specific insect species and plant pathogens makes it valuable in agricultural practices. Research indicates that DICP disrupts normal biological processes in pests and weeds, leading to their control. The compound's structural similarities to other biologically active compounds suggest potential uses in developing new agrochemicals.

Biochemical Research

In biochemical studies, DICP has been investigated for its interactions with various enzymes and receptors. Molecular docking studies have suggested strong binding affinities to bacterial DNA gyrase, which is crucial for bacterial replication. This interaction profile indicates potential antibacterial properties that warrant further exploration.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer activity of DICP analogs, researchers found that certain derivatives exhibited significant cytotoxic effects on MCF-7 cells. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction. This finding supports the potential of DICP as a lead compound for developing new anticancer agents.

Case Study 2: Insecticidal Efficacy

Another study focused on the insecticidal properties of DICP against common agricultural pests. Results indicated that DICP effectively reduced pest populations by disrupting their reproductive cycles and feeding behaviors. This study emphasizes the compound's potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action for 3-[(2,4-Dichlorophenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Piperidine derivatives are highly tunable through modifications to the aromatic or heterocyclic moieties. Below is a comparative analysis of key analogs:

Compound Substituents Key Structural Features Reference
3-[(2,4-Dichlorophenoxy)methyl]piperidine 2,4-dichlorophenoxymethyl Two chlorine atoms at 2,4-positions on phenoxy; methyl linker to piperidine
3-[(2,5-Dichlorophenoxy)methyl]piperidine 2,5-dichlorophenoxymethyl Chlorine at 2,5-positions (meta vs. para substitution); alters steric/electronic effects
3-[(3,4-Dichlorophenoxy)methyl]piperidine 3,4-dichlorophenoxymethyl Chlorines at adjacent positions; increased steric hindrance
3-[[(2,4-Dichlorophenyl)thio]methyl]piperidine 2,4-dichlorophenylthioether Thioether group (S instead of O); enhanced lipophilicity and redox activity
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine 2,4-dichloro-3,5-dimethylphenoxyethyl Additional methyl groups at 3,5-positions; increased hydrophobicity

Key Observations :

  • Linker Type : Replacing oxygen with sulfur (thioether) enhances lipophilicity and metabolic stability .
  • Steric Effects : Methyl or ethyl linkers (e.g., ) increase steric bulk, affecting molecular conformation and solubility.

Physicochemical Properties

Comparative data for solubility, molecular weight, and polarity:

Compound Molecular Weight LogP (Predicted) Aqueous Solubility Reference
This compound ~300-310 ~3.5 Low
3-[(4-Methylphenoxy)methyl]piperidine ~220 ~2.8 Moderate
3-[[(2,4-Dichlorophenyl)thio]methyl]piperidine ~320 ~4.1 Very low

Key Observations :

  • Chlorine atoms and thioether groups increase molecular weight and LogP, reducing aqueous solubility.
  • Methyl substituents (e.g., ) improve solubility slightly due to reduced halogen content.

Commercial Availability

  • 3-(2,4-Dichlorophenoxy)piperidine hydrochloride is supplied by multiple vendors (e.g., Santa Cruz Biotechnology, 500 mg for $294) .
  • Analogs like 3-[(2,5-Dichlorophenoxy)methyl]piperidine are less commonly available, reflecting niche applications .

Biological Activity

3-[(2,4-Dichlorophenoxy)methyl]piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its pharmacodynamics, therapeutic implications, and the underlying mechanisms of action based on various studies.

Chemical Structure

The compound features a piperidine ring substituted with a dichlorophenoxy group, which is crucial for its biological activity. The structural formula can be represented as:

\text{C}_1_1\text{H}_{12}\text{Cl}_2\text{N}\text{O}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : Similar compounds have shown efficacy comparable to known antidepressants like viloxazine, indicating potential use in treating mood disorders .
  • Antimicrobial Properties : The presence of halogenated groups in its structure suggests possible antimicrobial activity against resistant strains of bacteria .
  • Neuropharmacological Effects : Studies have indicated that piperidine derivatives can modulate neurotransmitter systems, potentially affecting anxiety and depression pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Reuptake Inhibition : Similar compounds have demonstrated the ability to inhibit the reuptake of biogenic amines, which is a common mechanism for antidepressants .
  • Antimicrobial Activity : The compound's halogenated structure may enhance its interaction with bacterial cell membranes or specific targets within microbial cells .
  • Neurotransmitter Modulation : Piperidine derivatives can influence neurotransmitter release and receptor activity, impacting mood and cognitive functions.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds:

  • A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives showed significant antidepressant-like effects in animal models, supporting the hypothesis that similar structures may yield comparable biological activities .
  • Research on 2,4-Dichlorophenoxyacetic acid (a related compound) highlighted severe toxicity and adverse effects upon ingestion, indicating the importance of understanding the safety profile of compounds with similar structures .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeReference
3-[(2-Ethoxyphenoxy)methyl]piperidineAntidepressant
2,4-Dichlorophenoxyacetic acidToxicity case study
Halogenated piperidine derivativesAntimicrobial

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-[(2,4-dichlorophenoxy)methyl]piperidine to maximize yield and purity?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with 2,4-dichlorophenoxy methyl halides in aprotic solvents like dichloromethane or THF. Base catalysts such as triethylamine or K₂CO₃ are critical for deprotonation and facilitating the reaction . To optimize yield, control reaction temperature (room temperature to 60°C) and stoichiometric ratios (1:1.2 molar ratio of piperidine to halide). Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR : Confirm piperidine ring protons (δ 1.5–3.0 ppm) and aryl protons (δ 6.8–7.5 ppm for dichlorophenoxy groups).
  • HPLC/MS : Verify molecular weight (C₁₂H₁₄Cl₂NO₂, ~287.16 g/mol) and detect impurities (<0.5% by area normalization).
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
  • Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electronic environment of the piperidine ring influence the reactivity of this compound in catalytic reactions?

The electron-donating nature of the piperidine nitrogen can activate adjacent groups for further functionalization. For instance, the nitrogen’s lone pair facilitates nucleophilic attacks or coordination with transition metals (e.g., Pd or Cu in cross-coupling reactions). Substituents on the piperidine ring (e.g., methyl groups) alter steric hindrance and electronic density, impacting reaction rates and selectivity . Computational studies (DFT) can map charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays.
  • Structural Analog Comparison : Compare with derivatives like 4-[(4-Methoxyphenyl)sulfonyl]piperidine to isolate structure-activity relationships (SAR) .

Q. How can computational methods accelerate the design of this compound-based enzyme inhibitors?

  • Molecular Docking : Simulate binding interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock.
  • QSAR Modeling : Corrogate substituent effects (e.g., Cl vs. F on phenoxy groups) on inhibitory potency.
  • Reaction Path Optimization : Apply ICReDD’s quantum chemical calculations to predict synthetic pathways for novel analogs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Solvent Selection : Transition from dichloromethane (lab-scale) to safer solvents like ethyl acetate for industrial batch reactors.
  • Byproduct Management : Optimize distillation or crystallization steps to remove intermediates like unreacted halides.
  • Process Control : Monitor pH and temperature in real-time to ensure consistency .

Methodological Guidance

Q. How to design a kinetic study for the hydrolysis of this compound derivatives?

  • Variable Control : Vary pH (2–12), temperature (25–70°C), and ionic strength.
  • Analytical Tools : Use UV-Vis spectroscopy (λ ~270 nm for phenoxy group degradation) or HPLC to track substrate depletion.
  • Rate Constant Calculation : Apply pseudo-first-order kinetics under excess hydroxide conditions .

Q. What experimental approaches differentiate stereoisomers of this compound?

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare Cotton effects for enantiomers.
  • Crystallization : Resolve racemic mixtures using chiral resolving agents (e.g., tartaric acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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